molecular formula C8H7N3O3S B2942231 4-Oxo-3,4-dihydroquinazoline-6-sulfonamide CAS No. 19181-73-8

4-Oxo-3,4-dihydroquinazoline-6-sulfonamide

Cat. No.: B2942231
CAS No.: 19181-73-8
M. Wt: 225.22
InChI Key: WZJDEHJENWRSLY-UHFFFAOYSA-N
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Safety and Hazards

The safety information for “6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The diverse pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydroquinazoline-6-sulfonamide typically involves the reaction of 2-aminobenzamide with sulfonyl chlorides under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the quinazoline core . The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydroquinazoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines. Substitution reactions can result in various substituted quinazoline derivatives .

Properties

IUPAC Name

4-oxo-3H-quinazoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H2,9,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJDEHJENWRSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19181-73-8
Record name 4-oxo-3,4-dihydroquinazoline-6-sulfonamide
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